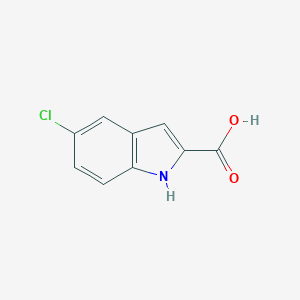

5-Chloroindole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOTYRCMBZFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146993 | |

| Record name | 5-Chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10517-21-2 | |

| Record name | 5-Chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10517-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloroindole-2-carboxylic acid basic properties

An In-depth Technical Guide on the Core Basic Properties of 5-Chloroindole-2-carboxylic acid

Introduction

This compound is a halogenated indole derivative that serves as a crucial building block and key intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structural scaffold is of significant interest in pharmaceutical development due to its presence in various bioactive molecules. This compound is instrumental in the synthesis of agents with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, relevant experimental protocols, and conceptual biological interactions of this compound.

Physicochemical Properties

The intrinsic properties of this compound are foundational to its application in research and development. These characteristics influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Identification and General Properties

A summary of the key identifiers and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO₂ | [1][3] |

| Molecular Weight | 195.60 g/mol | [1][3] |

| CAS Number | 10517-21-2 | [1][3][4] |

| EC Number | 234-050-1 | [3] |

| PubChem Substance ID | 24892724 | [3] |

| Appearance | Light pink to beige or light brown fine powder | [4] |

| Melting Point | 287 °C (decomposes) | [3][4] |

| Purity | ≥96% (HPLC)[4], 98%[3], ≥99% (HPLC)[1] | |

| Storage Conditions | Store at 0-8 °C, desiccated | [1][5] |

Solubility and pKa

Solubility and the acid dissociation constant (pKa) are critical parameters for designing experimental conditions and predicting biological behavior.

-

pKa : An experimental pKa value for the carboxylic acid group of this specific molecule is not detailed in the provided search results. For context, the pKa of a typical carboxylic acid is in the range of 2-5.[8] A predicted pKa for the N-H proton of the parent indole scaffold (5-Chloroindole) is approximately 16.09.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for synthesizing the title compound is through the hydrolysis of its ethyl ester precursor.[4]

Protocol: Hydrolysis of Ethyl 5-chloroindole-2-carboxylate [4]

-

Reaction Setup : Dissolve 111.5 g of ethyl 5-chloroindole-2-carboxylate in a mixture containing 31.25 g of 96% sodium hydroxide, 183 ml of methanol, and 183 ml of water.

-

Reflux : Heat the mixture to reflux and maintain for 1 hour.

-

Acidification : After the reaction is complete, cool the solution to 40 °C. Slowly add 10% hydrochloric acid dropwise to adjust the pH of the solution to between 3 and 4. This will cause the product to precipitate.

-

Isolation : Allow the reaction solution to cool completely.

-

Purification : Collect the resulting precipitate by filtration. The isolated solid is off-white this compound. The reported yield is approximately 92.5% with a purity of ≥96% as determined by HPLC.[4]

Caption: Workflow for the synthesis of this compound.

General Protocol for pKa Determination

While a specific experimental determination for this compound was not found, standard methodologies can be employed. Potentiometric titration is a classic and reliable method.[9]

Protocol: Potentiometric Titration [9]

-

Sample Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent. A mixture of water and an organic co-solvent (e.g., DMSO) may be necessary to ensure complete solubility.

-

Titration Setup : Immerse a calibrated pH electrode into the solution.

-

Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of the titrant.

-

Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting titration curve.

Biological Relevance and Mechanism of Action

This compound is a versatile precursor for molecules with diverse biological activities. It is utilized in the synthesis of potent and selective inhibitors for various enzymes and as an antagonist for receptors.

Key Biological Targets:

-

NMDA Receptor : It has been described as a potent antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][10]

-

βII Tryptase : It is a reagent used to synthesize inhibitors of βII tryptase, an enzyme implicated in inflammatory responses.[4]

-

Tyrosine Kinases : The methyl ester derivative of this acid has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that control cell growth and proliferation.[11]

-

Glycogen Phosphorylase : Derivatives have been synthesized and evaluated as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism.[6]

The general mechanism for many of its derivatives involves competitive inhibition, where the molecule binds to the active site of an enzyme or the binding site of a receptor, preventing the natural substrate or ligand from binding and thereby blocking the downstream biological signaling cascade.

Caption: Conceptual diagram of receptor antagonism by a derivative.

Conclusion

This compound is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physical properties and versatile reactivity make it an essential starting material for the development of novel therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers and scientists engaged in drug discovery and development, facilitating further exploration of this important molecular scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 98 10517-21-2 [sigmaaldrich.com]

- 4. This compound | 10517-21-2 [chemicalbook.com]

- 5. goldbio.com [goldbio.com]

- 6. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors [mdpi.com]

- 7. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. benchchem.com [benchchem.com]

- 10. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. biosynth.com [biosynth.com]

The Synthesis and Therapeutic Potential of 5-Chloroindole-2-carboxylic Acid: A Technical Guide

Introduction: 5-Chloroindole-2-carboxylic acid is a heterocyclic building block that has emerged as a pivotal scaffold in medicinal chemistry. Its rigid structure, featuring a chlorine atom at the 5-position of the indole ring, provides a unique electronic and steric profile that has been exploited in the development of a diverse array of therapeutic agents. This technical guide delves into the discovery, synthesis, and biological significance of this compound, with a focus on its role in the generation of potent enzyme inhibitors for the treatment of cancer, HIV, and metabolic disorders.

Discovery and Historical Synthesis

The discovery of this compound is intrinsically linked to the development of synthetic methods for the indole nucleus in the late 19th century. While a singular "discovery" paper for this specific chloro-substituted derivative is not readily apparent in historical records, its synthesis relies on well-established named reactions that predate its widespread use in drug discovery. The two most prominent historical methods for the synthesis of the indole-2-carboxylic acid core are the Reissert Indole Synthesis and the Fischer Indole Synthesis.

The Reissert Indole Synthesis , first reported by Arnold Reissert in 1897, provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[1][2][3][4][5] This reaction involves the condensation of the starting materials to form an ethyl o-nitrophenylpyruvate intermediate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid. To produce the 5-chloro derivative, the synthesis would commence with 4-chloro-2-nitrotoluene.

Another foundational method is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[6][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from an arylhydrazine and an aldehyde or ketone. For the synthesis of this compound, 4-chlorophenylhydrazine would be reacted with pyruvic acid to form the corresponding hydrazone, which is then cyclized under acidic conditions.[8]

Key Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₂ | |

| Molecular Weight | 195.60 g/mol | |

| Melting Point | 287 °C (decomposes) | |

| Appearance | Off-white to yellow powder | |

| CAS Number | 10517-21-2 |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[10]

-

¹³C NMR: The carbon spectrum provides further evidence of the molecular structure.

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and N-H of the indole ring.[11]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.

Experimental Protocols for Synthesis

Reissert Indole Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Reissert indole synthesis.

Step 1: Condensation of 4-Chloro-2-nitrotoluene and Diethyl Oxalate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add an equimolar amount of 4-chloro-2-nitrotoluene.

-

Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the ethyl 4-chloro-2-nitrophenylpyruvate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Reductive Cyclization and Hydrolysis

-

Suspend the ethyl 4-chloro-2-nitrophenylpyruvate in a mixture of acetic acid and water.

-

Add a reducing agent, such as iron powder or zinc dust, portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the addition of the reducing agent is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the metal residues.

-

The filtrate, containing the ethyl 5-chloroindole-2-carboxylate, is then subjected to basic hydrolysis by adding a solution of sodium hydroxide and heating to reflux for 1-2 hours to saponify the ester.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the this compound.

-

Filter the solid, wash thoroughly with water, and dry.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.[6]

Step 1: Formation of 4-Chlorophenylhydrazone of Pyruvic Acid

-

Dissolve 4-chlorophenylhydrazine hydrochloride in a mixture of ethanol and water.

-

Add a solution of pyruvic acid in ethanol to the hydrazine solution with stirring.

-

The hydrazone will precipitate from the solution upon formation. The reaction can be gently warmed to ensure completion.

-

Cool the mixture and filter the precipitated 4-chlorophenylhydrazone of pyruvic acid. Wash with cold ethanol/water and dry.

Step 2: Cyclization to this compound

-

The dried hydrazone is mixed with a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a mixture of sulfuric acid in a solvent like ethanol or acetic acid.[6]

-

Heat the mixture to a temperature typically ranging from 100 to 180 °C, depending on the catalyst used. The reaction progress is monitored by TLC.

-

After the reaction is complete, cool the mixture and add it to ice-water to precipitate the crude product.

-

Filter the solid, wash with water to remove the acid catalyst, and dry.

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent.

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

This compound has proven to be a versatile starting material for the synthesis of a multitude of biologically active compounds. Its derivatives have shown significant inhibitory activity against several key enzymes implicated in human diseases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

Derivatives of 5-chloroindole-2-carboxylate have been identified as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[12][13] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including those with mutations that confer resistance to other EGFR inhibitors.[12][13]

Quantitative Data for EGFR Inhibition by 5-Chloroindole-2-carboxylate Derivatives

| Compound ID | Modification | Target | IC₅₀ (nM) | Reference |

| 3e | m-piperidin-1-yl | EGFR | 68 | [12] |

| 3b | p-pyrrolidin-1-yl | EGFR | 74 | [12] |

| 5f | p-2-methyl pyrrolidin-1-yl | EGFRWT | 68 | [13] |

| 5g | p-4-morpholin-1-yl | EGFRWT | 74 | [13] |

| 5f | p-2-methyl pyrrolidin-1-yl | EGFRT790M | 9.5 | [13] |

| 5g | p-4-morpholin-1-yl | EGFRT790M | 11.9 | [13] |

| Erlotinib (Reference) | - | EGFR | 80 | [12] |

| Osimertinib (Reference) | - | EGFRT790M | 8 | [13] |

EGFR Signaling Pathway and Inhibition Workflow

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the virus.[14][15][16] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the magnesium ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[14][15]

Quantitative Data for HIV-1 Integrase Inhibition by Indole-2-carboxylic Acid Derivatives

| Compound ID | Modification | Target | IC₅₀ (µM) | Reference |

| 17a | C6 halogenated benzene ring | HIV-1 Integrase | 3.11 | [14][15] |

| 20a | Long branch on C3 of indole core | HIV-1 Integrase | 0.13 | [16] |

HIV-1 Integration Pathway and Inhibition Workflow

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Reissert_indole_synthesis [chemeurope.com]

- 6. testbook.com [testbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Chloroindole-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the indole core, the electron-withdrawing chloro substituent, and the reactive carboxylic acid moiety, provide a fertile ground for chemical modification and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its application in the development of inhibitors for a range of enzymes and its use as a foundational structure for novel therapeutic candidates. We present a consolidated summary of quantitative bioactivity data, detailed experimental protocols for key assays and syntheses, and visual representations of relevant signaling pathways to facilitate further research and development in this dynamic field.

Introduction

The indole nucleus is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic molecules with significant pharmacological properties. The substitution pattern on the indole ring plays a crucial role in defining the biological activity of these compounds. This compound, in particular, has garnered considerable attention from medicinal chemists due to its synthetic tractability and the advantageous physicochemical properties imparted by the chloro and carboxylic acid groups.[1][2] The electron-withdrawing nature of the chlorine atom at the 5-position can influence the acidity of the indole N-H, modulate the electron density of the aromatic system, and enhance metabolic stability. The carboxylic acid at the 2-position serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric groups through amide bond formation and other coupling reactions.[3] This guide will explore the multifaceted role of this key intermediate in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.

Therapeutic Applications and Biological Targets

Derivatives of this compound have demonstrated potent inhibitory activity against a variety of biological targets, highlighting the broad therapeutic potential of this scaffold.

Anticancer Agents

The this compound framework has been extensively utilized in the design of novel anticancer agents targeting various hallmarks of cancer.

-

Tyrosine Kinase Inhibitors: Derivatives have shown potent inhibition of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[4] For instance, the methyl ester of this compound has been identified as a potent inhibitor of tyrosine kinase with an IC50 value in the nanomolar range.[4]

-

Tubulin Polymerization Inhibitors: Several indole-2-carboxylic acid benzylidene-hydrazide derivatives, including those with a 5-chloro substituent, have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization.[5][6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

EGFR and BRAF Inhibitors: Novel 5-chloro-indole-2-carboxylate derivatives have been designed and synthesized as potent inhibitors of the EGFRT790M and BRAFV600E mutants, which are key drivers in certain cancers like non-small cell lung cancer and melanoma.[7]

Antiviral Agents

The versatility of the this compound scaffold has been leveraged to develop inhibitors of viral enzymes essential for replication.

-

HIV-1 Reverse Transcriptase (RT) Inhibitors: A notable derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a highly potent, non-nucleoside inhibitor of HIV-1 RT.[8] This compound exhibits low nanomolar inhibitory concentrations against the wild-type enzyme and key mutant strains.

-

HIV-1 Integrase (IN) Inhibitors: The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] The carboxylate group can chelate the essential magnesium ions in the active site of the enzyme.

Other Therapeutic Areas

-

Glycogen Phosphorylase Inhibitors: Derivatives of this compound have been coupled with other molecular fragments to create potent inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism, making them potential therapeutic agents for type 2 diabetes.[3]

-

Antiplasmodial Agents: The 5-chloro indole scaffold has been identified as a promising starting point for the development of antiplasmodial agents with good potency and metabolic stability.[11]

-

NMDA Receptor Antagonists: Indole-2-carboxylate derivatives have been characterized as antagonists of the NMDA receptor, acting at the glycine binding site, which has implications for the treatment of neurological disorders.[12]

-

IDO1/TDO Dual Inhibitors: 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and implicated in tumor immune evasion.[13]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of this compound.

| Compound | Target | Assay | IC50 / EC50 / GI50 | Cell Line | Reference |

| This compound methyl ester | Tyrosine Kinase | Enzyme Inhibition | 0.5 nM | - | [4] |

| This compound methyl ester | Cancer Cell Growth | In vitro | 0.1 nM | MDA-MB231 | [4] |

| This compound methyl ester | Cancer Cell Growth | In vitro | 10 nM | MCF-7 | [4] |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 RT | Enzyme Inhibition | Low nanomolar | - | [8] |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Viral Spread | Cell-based | Low nanomolar | MT-4 | [8] |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | Apoptosis Induction | Caspase Activation | 0.1 µM | T47D | [5] |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | Cancer Cell Growth | Growth Inhibition | 0.9 µM | T47D | [5] |

| Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | BRAFV600E | Antiproliferative | 1.12 µM | LOX-IMVI | [7] |

| Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | BRAFV600E | Antiproliferative | 0.96 µM | LOX-IMVI | [7] |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Strand Transfer | 3.11 µM | - | [9] |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | Enzyme Inhibition | 1.17 µM | - | [13] |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | Enzyme Inhibition | 1.55 µM | - | [13] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved through the modulation of specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

Figure 1: The EGFR T790M signaling pathway, a key driver in non-small cell lung cancer, is constitutively activated, leading to downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately promoting cell proliferation and survival. 5-Chloroindole-2-carboxylate derivatives have been developed to inhibit this mutated receptor.

Figure 2: The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, independent of upstream signals from RAS. This drives uncontrolled cell proliferation in cancers such as melanoma. 5-Chloroindole-2-carboxylate derivatives are being investigated as inhibitors of this mutant kinase.

Figure 3: The MmpL3 transporter is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane of Mycobacterium tuberculosis. Inhibition of MmpL3 by indole-2-carboxamide derivatives disrupts cell wall biosynthesis, leading to bacterial death.

Figure 4: NMDA receptor activation requires the binding of both glutamate and a co-agonist like glycine, leading to calcium influx and the initiation of downstream signaling cascades that are crucial for synaptic plasticity. Indole-2-carboxylate derivatives can act as antagonists at the glycine binding site, thereby modulating neuronal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, including representative synthetic procedures and biological assays.

Synthesis of this compound Derivatives

5.1.1. General Procedure for the Synthesis of Indole-2-carboxamides

A mixture of the appropriate indole-2-carboxylic acid (1.0 eq), a coupling agent such as HATU (1.5 eq) or BOP (1.5 eq), and a base like triethylamine (2.0 eq) or DIPEA (2.0 eq) in a suitable solvent (e.g., DMF or DCM) is stirred at room temperature for 10-15 minutes. The desired amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[14]

5.1.2. Synthesis of Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b)

To a solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in methanol, 4-(pyrrolidin-1-yl)phenethylamine and a catalytic amount of acetic acid are added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the title compound.[7][15]

Biological Assays

5.2.1. In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules. A reaction mixture containing tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol) is prepared. The test compound at various concentrations is added to the mixture. The polymerization is initiated by incubating the mixture at 37°C in a microplate reader. The increase in absorbance at 340 nm is monitored over time. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.[1][16]

5.2.2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand. A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT, a mixture of dNTPs (including DIG-dUTP), and the test compound are added to the wells. The plate is incubated at 37°C to allow for DNA synthesis. The incorporated DIG is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate. The absorbance is measured using a microplate reader.[17]

5.2.3. Glycogen Phosphorylase (GP) Inhibition Assay

The activity of glycogen phosphorylase a (GPa) is measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate from glucose-1-phosphate. The assay is performed in a buffer containing HEPES (pH 7.2), GPa, glycogen, and glucose-1-phosphate. The test compound is pre-incubated with the enzyme. The reaction is initiated by the addition of glucose-1-phosphate. The amount of inorganic phosphate produced is quantified colorimetrically using a reagent such as BIOMOL® Green.[8][9]

5.2.4. Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis. Cell lysates from treated and untreated cells are prepared. The lysate is incubated with a fluorogenic or colorimetric substrate for caspase-3, such as Ac-DEVD-pNA or Ac-DEVD-AMC. The cleavage of the substrate by activated caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which is quantified by measuring the absorbance or fluorescence, respectively.[18]

Conclusion

This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel therapeutics. The examples highlighted in this guide, spanning anticancer, antiviral, and other therapeutic areas, demonstrate the power of this privileged structure. Future efforts in this field will likely focus on the further optimization of existing lead compounds, the exploration of novel biological targets, and the development of more efficient and scalable synthetic methodologies. The continued investigation of this compound and its derivatives holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualization of Structural Changes Accompanying Activation of N-Methyl-d-aspartate (NMDA) Receptors Using Fast-scan Atomic Force Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Visualizing the triheteromeric N-methyl-D-aspartate receptor subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 13. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among its many derivatives, the indole-2-carboxylic acid scaffold has emerged as a particularly versatile and potent pharmacophore. Its rigid structure, combined with the hydrogen bonding capabilities of the carboxylic acid and the indole N-H group, allows for specific and high-affinity interactions with a diverse range of biological targets. This guide provides a comprehensive overview of the biological significance of the indole-2-carboxylic acid scaffold, detailing its therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate its activity.

Biological Activities and Therapeutic Potential

The indole-2-carboxylic acid core has been successfully exploited to develop potent modulators of various enzymes and receptors, leading to promising candidates for antiviral, anticancer, and neurological therapies.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] These compounds, known as integrase strand transfer inhibitors (INSTIs), prevent the integration of the viral DNA into the host genome, effectively halting the viral life cycle.[4][5]

Mechanism of Action: The primary mechanism involves the chelation of two essential magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[2][4][6] The indole nucleus and the C2-carboxylic acid group form a critical pharmacophore that coordinates with these metal ions, preventing the catalytic strand transfer reaction.[7][8] Furthermore, structural modifications, such as the introduction of a halogenated benzene ring at the C6 position, can enhance binding through π-π stacking interactions with the viral DNA.[2][4] Optimizations at the C3 position with long-chain substituents have been shown to improve interactions with a hydrophobic pocket near the active site, significantly boosting inhibitory potency.[7][9]

Neurological Activity: NMDA Receptor Antagonism

Derivatives of indole-2-carboxylic acid act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10][11] The NMDA receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal death, implicating it in conditions like stroke and epilepsy.[10]

Mechanism of Action: Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. Indole-2-carboxylic acid derivatives competitively inhibit the binding of glycine to its allosteric site on the receptor.[12] This antagonism prevents the channel from opening in response to glutamate, thereby reducing calcium influx and mitigating excitotoxic damage.[10] Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring, particularly halogens at the C5 or C6 positions, can significantly enhance binding affinity.[12][13] Tricyclic derivatives have also been developed, exhibiting high in vivo activity and selectivity for the glycine site.[14]

Anticancer Activity

The indole-2-carboxylic acid scaffold has demonstrated significant potential in oncology, with derivatives exhibiting antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][15]

Mechanisms of Action: The anticancer effects are mediated through multiple mechanisms:

-

Induction of Apoptosis: Certain indole-2-carboxylic acid benzylidene-hydrazides are potent inducers of apoptosis.[16] They have been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs.[16]

-

Targeting 14-3-3η Protein: Novel derivatives have been designed to target the 14-3-3η protein, an adaptor protein often overexpressed in liver cancer.[17][18] Inhibition of this protein disrupts cancer cell signaling pathways, leading to G1-S phase cell cycle arrest and reduced proliferation.[17]

-

DNA Interaction: Dinuclear copper(II) complexes of indole-2-carboxylic acid have been shown to bind to DNA, likely through intercalation.[19] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. These complexes also exhibit antioxidant properties.[19]

-

IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are key targets for cancer immunotherapy.[20] Overexpression of these enzymes in the tumor microenvironment leads to immune suppression. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, with the potential to restore anti-tumor immunity.[20]

Other Biological Activities

The versatility of the indole-2-carboxylic acid scaffold extends to other therapeutic areas:

-

Hepatitis C Virus (HCV) Inhibition: Indole derivatives have shown promise as anti-HCV agents, with some compounds inhibiting the viral entry step of the HCV life cycle.[21][22]

-

Antibacterial Activity: Triazole derivatives of indole-2-carboxylic acid have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[23]

-

TRPV1 Agonism: The related indole-2-carboxamide scaffold has been used to design agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[24]

Quantitative Data Summary

The following tables summarize the biological activity of representative indole-2-carboxylic acid derivatives from the cited literature.

Table 1: HIV-1 Integrase Inhibitory Activity

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | Strand Transfer | 32.37 | [4] |

| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | [2][4] |

| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | [3][7] |

| 9a | HIV-1 Integrase | Strand Transfer | 1.70 | [7] |

| 9b | HIV-1 Integrase | Strand Transfer | 1.05 | [7] |

Table 2: NMDA Receptor Antagonist Activity

| Compound | Target | Assay | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| 5-fluoro-I2CA | NMDA-Glycine Site | Radioligand Binding | 15,000 | - | [11] |

| I2CA | NMDA Receptor | Electrophysiology | - | 105 | [11] |

| 3g (SM-31900) | NMDA-Glycine Site | Radioligand Binding | 1.0 | - | [14] |

Table 3: Anticancer Activity

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Target/Mechanism | Reference |

| 9b | T47D (Breast) | Caspase Activation | 0.1 (EC₅₀) | Apoptosis Induction | [16] |

| 9b | T47D (Breast) | Growth Inhibition | 0.9 (GI₅₀) | Tubulin Polymerization | [16] |

| C11 | Bel-7402/5-Fu (Liver) | Proliferation | 4.55 | 14-3-3η Inhibition | [18] |

| 9o-1 | IDO1 | Enzyme Inhibition | 1.17 | IDO1/TDO Inhibition | [20] |

| 9o-1 | TDO | Enzyme Inhibition | 1.55 | IDO1/TDO Inhibition | [20] |

| ICA-Cu | MDA-MB-231 (Breast) | MTT Assay | <20 | DNA Intercalation | [19] |

| ICA-Cu | MCF-7 (Breast) | MTT Assay | <20 | DNA Intercalation | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-2-carboxylic acid derivatives.

General Synthesis of Indole-2-Carboxylic Acid Derivatives

A common synthetic strategy involves the modification of a starting indole-2-carboxylic acid core. The following is a representative workflow.

1. Esterification of the Carboxylic Acid:

-

Objective: To protect the carboxylic acid group to allow for modifications at other positions of the indole ring.

-

Procedure: The starting indole-2-carboxylic acid (e.g., 3-Bromo-1H-indole-2-carboxylic acid) is dissolved in anhydrous ethanol.[4] A catalytic amount of concentrated sulfuric acid is added dropwise.[4] The mixture is heated to 80°C and stirred for approximately 2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the ethyl ester.[4]

2. Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination):

-

Objective: To introduce substituents (e.g., substituted anilines) at specific positions (e.g., C3 or C6) of the indole core.

-

Procedure: The esterified indole, a substituted aniline, palladium acetate (Pd(OAc)₂), a phosphine ligand (e.g., Xphos), and a base (e.g., Cs₂CO₃) are combined in a reaction vessel with a solvent such as 1,4-dioxane.[4] The mixture is heated to 110°C for 2-4 hours under an inert atmosphere.[4] After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography.

3. Saponification (Hydrolysis) of the Ester:

-

Objective: To deprotect the carboxylic acid, yielding the final active compound.

-

Procedure: The substituted ethyl indole-2-carboxylate is dissolved in a mixture of methanol and water.[7] Sodium hydroxide is added, and the reaction is stirred at 80°C for 1.5 hours.[7] After cooling to room temperature, the pH is adjusted to ~6 with acetic acid. The product is extracted with ethyl acetate, and the combined organic layers are concentrated under reduced pressure to provide the final carboxylic acid derivative.[7]

HIV-1 Integrase Strand Transfer Assay

-

Objective: To measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration in vitro.

-

Principle: This is typically a fluorescence-based assay. A model donor DNA substrate is labeled with a fluorophore, and the target DNA is coated on a plate. In the presence of integrase and Mg²⁺, the donor DNA is integrated into the target DNA. The assay measures the amount of integrated donor DNA.

-

Procedure:

-

96-well plates are coated with the target DNA substrate.

-

Recombinant HIV-1 integrase enzyme is pre-incubated with the test compound (indole-2-carboxylic acid derivative) at various concentrations.

-

The fluorophore-labeled donor DNA is added to the enzyme-inhibitor mixture.

-

The reaction is initiated by adding the mixture to the coated wells.

-

The plate is incubated to allow the strand transfer reaction to proceed.

-

The wells are washed to remove non-integrated donor DNA.

-

The fluorescence of the remaining (integrated) DNA is read using a plate reader.

-

The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[4]

-

Radioligand Binding Assay for NMDA-Glycine Site

-

Objective: To determine the binding affinity (Kᵢ) of a compound for the glycine binding site of the NMDA receptor.

-

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]glycine or [³H]DCKA) from the receptor.

-

Procedure:

-

Rat cortical membranes, which are rich in NMDA receptors, are prepared and incubated in a buffer solution.

-

A fixed concentration of the radioligand is added to the membrane preparation.

-

The test compound (indole-2-carboxylic acid derivative) is added at various concentrations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The IC₅₀ value (concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.[12]

-

Cell Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[19]

-

The cells are then treated with the test compound (e.g., ICA-Cu complex) at various concentrations for a specified period (e.g., 48 or 72 hours).[19]

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for several hours to allow formazan crystals to form.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (concentration of compound that inhibits cell growth by 50%) is determined.[19]

-

Conclusion

The indole-2-carboxylic acid scaffold is a remarkably versatile and potent platform for the design of novel therapeutics. Its ability to interact with diverse biological targets, including viral enzymes, ion channels, and cancer-related proteins, underscores its significance in modern drug discovery. The well-defined mechanisms of action, particularly the metal-chelating properties and the ability to act as a competitive antagonist, provide a clear rationale for its biological effects. Continued exploration of the structure-activity relationships and optimization of this privileged scaffold are likely to yield new and improved clinical candidates for a wide range of diseases, from viral infections to cancer and neurological disorders.

References

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 16. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

5-Chloroindole-2-carboxylic Acid: A Technical Guide to its Potential in Agrochemical Research

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Chloroindole-2-carboxylic acid is a halogenated indole derivative that holds significant promise as a scaffold for the development of novel agrochemicals. Its structural similarity to the natural plant hormone auxin (indole-3-acetic acid) makes it a compelling candidate for the development of herbicides with a specific mode of action. Furthermore, the broader class of indole derivatives has demonstrated a wide range of biological activities, including fungicidal and insecticidal properties. This technical guide provides an in-depth analysis of the potential of this compound in agrochemical research, summarizing available data, outlining experimental protocols, and visualizing key pathways and workflows. While quantitative bioactivity data for the parent acid is limited in publicly available research, this guide extrapolates its potential based on the activities of its close derivatives and foundational principles of agrochemical discovery.

Introduction: The Indole Scaffold in Agrochemicals

The indole ring is a privileged scaffold in medicinal and agricultural chemistry due to its versatile biological activities.[1] In the agrochemical sector, indole derivatives have been successfully developed as herbicides, fungicides, and insecticides. The introduction of a chlorine atom at the 5-position of the indole ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity.[2] This document explores the specific potential of this compound as a core structure for new agrochemical discovery.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in exploring its agrochemical potential. While various methods for the synthesis of indole-2-carboxylic acids exist, a common route involves the Fischer indole synthesis.

General Synthesis of Indole-2-Carboxylic Acids

A prevalent method for synthesizing indole-2-carboxylic acid esters is the Reissert indole synthesis. The resulting ester can then be hydrolyzed to the carboxylic acid.

Synthesis of a Herbicidal Derivative from 5-Chloroindole

A key application of 5-chloroindole is as a precursor to the herbicidal compound 1-acetyl-5-chloroindoline.[3] While not a direct derivative of the carboxylic acid, this synthesis demonstrates the utility of the 5-chloroindole core.

Experimental Protocol: Synthesis of 1-Acetyl-5-chloroindoline [3]

Step 1: Reduction of 5-Chloroindole to 5-Chloroindoline [3]

-

Materials: 5-chloroindole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.[3]

-

Procedure:

-

Dissolve 5-chloroindole in concentrated hydrochloric acid in a round-bottom flask and cool in an ice bath.[3]

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise with stirring.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.[3]

-

Make the solution strongly alkaline by the slow addition of a concentrated NaOH solution while cooling in an ice bath.[3]

-

Extract the product with diethyl ether.[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloroindoline.[3]

-

Step 2: N-Acetylation of 5-Chloroindoline [3]

-

Materials: 5-chloroindoline, acetic anhydride, pyridine, dichloromethane (DCM).[3]

-

Procedure:

-

Dissolve the crude 5-chloroindoline in dichloromethane and add pyridine.[3]

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.[3]

-

Allow the reaction to warm to room temperature and stir overnight.[3]

-

Wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-acetyl-5-chloroindoline.

-

Agrochemical Potential of this compound Derivatives

The biological activity of this compound and its derivatives spans herbicidal, fungicidal, and insecticidal applications.

Herbicidal Activity: An Auxin Mimic

Many synthetic indole derivatives exhibit herbicidal effects by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA).[3] At supraoptimal concentrations, these synthetic auxins lead to uncontrolled and disorganized plant growth, ultimately causing plant death.[3] The proposed mechanism of action for herbicidal indole derivatives involves the nuclear auxin signaling pathway mediated by the TIR1/AFB family of F-box proteins.[3]

Experimental Protocol: Seedling Root Growth Inhibition Assay

This bioassay is a standard method to evaluate the auxin-like or herbicidal activity of a compound.

-

Plant Material: Seeds of a model plant species (e.g., Arabidopsis thaliana or cress).

-

Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium.

-

Assay Procedure:

-

Sterilize seeds and place them on agar plates containing the growth medium and different concentrations of the test compound.

-

Include a solvent control and a positive control (e.g., a known auxin herbicide like 2,4-D).

-

Incubate the plates vertically in a growth chamber for a set period (e.g., 5-7 days).

-

Measure the primary root length of the seedlings.

-

Calculate the percentage of root growth inhibition compared to the solvent control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

-

Fungicidal and Insecticidal Potential

Indole derivatives, in general, have shown promising fungicidal and insecticidal activities.[1] Halogenation, such as the presence of a chlorine atom, can enhance these properties. While specific data for this compound is scarce, the broader class of compounds suggests its potential.

Table 1: Reported Agrochemical Activities of Related Indole Derivatives

| Compound Class | Activity Type | Target Organism(s) | Efficacy Data | Reference |

| Indole derivatives | Fungicidal | Botrytis cinerea | EC50 = 2.7 µg/mL (for a 1,3,4-thiadiazole derivative) | [3] |

| Indole derivatives | Insecticidal | Plutella xylostella | LD50 = 5.25 µg/mg (for the unsubstituted indole scaffold) | [1] |

| 1-Acetyl-5-chloroindoline | Herbicidal | Weeds | Phytotoxic properties identified | [3] |

Note: This table presents data for related indole compounds to indicate the potential of the scaffold, as direct quantitative data for this compound in agrochemical applications is not widely published.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For herbicidal activity based on auxin mimicry, the presence of a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) is often crucial. The chlorine atom at the 5-position likely influences the electronic properties and lipophilicity of the molecule, which can affect its binding to the target receptor and its uptake and transport within the plant. Further research is needed to establish a clear SAR for this compound and its derivatives in an agrochemical context.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel agrochemicals. Its potential as a precursor to auxin-mimicking herbicides is particularly noteworthy. However, a significant data gap exists regarding its specific quantitative bioactivity across different agrochemical applications. Future research should focus on:

-

Systematic Synthesis: Preparation of a library of derivatives of this compound to explore the structure-activity relationships.

-

Comprehensive Biological Screening: Testing the parent compound and its derivatives in a wide range of herbicidal, fungicidal, and insecticidal assays to identify lead compounds.

-

Mode of Action Studies: Elucidating the precise molecular targets and mechanisms of action for any identified active compounds.

By addressing these research areas, the full potential of this compound in the development of next-generation crop protection solutions can be realized.

References

The Strategic Application of 5-Chloroindole-2-carboxylic Acid in Fragment-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloroindole-2-carboxylic acid as a valuable fragment in the realm of drug discovery. We will delve into its physicochemical properties, its application in fragment-based screening campaigns, detailed experimental protocols for hit identification and validation, and its relevance in targeting key signaling pathways implicated in disease.

Core Properties of this compound

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its indole scaffold is a privileged structure, frequently found in bioactive molecules and approved drugs.[2][3] The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides specific physicochemical properties and hydrogen bonding capabilities that make it an attractive starting point for fragment-based drug discovery (FBDD).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₂ | [4] |

| Molecular Weight | 195.60 g/mol | [4] |

| Melting Point | 287 °C (decomposes) | [4] |

| Form | Powder | [4] |

| Assay | ≥98% | [4] |

| InChI Key | FUQOTYRCMBZFOL-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)c1cc2cc(Cl)ccc2[nH]1 | [4] |

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. This compound and its derivatives are excellent candidates for inclusion in fragment libraries due to their adherence to the "Rule of Three" and their ability to form key interactions with protein targets.

The indole-2-carboxylic acid core has been successfully employed as a starting fragment in the discovery of potent inhibitors for challenging targets like Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers.

Case Study: Mcl-1 Inhibitor Discovery

In a notable example of FBDD, an NMR-based screen of a large fragment library identified several chemical scaffolds that bind to Mcl-1. Among these, indole-2-carboxylic acid derivatives were identified as promising hits. These initial fragments, though exhibiting weak binding, provided a critical starting point for structure-based design and optimization, ultimately leading to potent and selective inhibitors.

Table 2: Quantitative Data for Indole-2-Carboxylic Acid Fragments Targeting Mcl-1

| Compound | Ki (µM) | Ligand Efficiency (LE) |

| Tricyclic indole 2-carboxylic acid (Fragment Hit 2) | 35 | ≥ 0.35 |

| Unsubstituted indole 2-carboxylic acid | - | - |

| Note: Data is for tricyclic and unsubstituted indole-2-carboxylic acid fragments from a study on Mcl-1 inhibitors. This demonstrates the starting affinity and efficiency of this core scaffold. |

The initial fragment hits were elaborated by merging them with other fragments that bind to adjacent pockets on the protein surface, a common and effective strategy in FBDD. This process, guided by structural biology techniques like X-ray crystallography, led to a significant increase in binding affinity, from the micromolar affinity of the initial fragment to nanomolar affinity of the optimized inhibitors.

Key Signaling Pathways

Derivatives of this compound have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

Mcl-1 and the Apoptosis Pathway

Mcl-1 is a key pro-survival protein in the BCL-2 family that sequesters pro-apoptotic proteins, thereby inhibiting programmed cell death (apoptosis). In many cancers, Mcl-1 is overexpressed, allowing tumor cells to evade apoptosis. Inhibitors of Mcl-1, developed from fragments like indole-2-carboxylic acid, can restore the apoptotic process in cancer cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloroindole-2-carboxylic acid and its derivatives' mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 5-Chloroindole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their mechanisms of action, focusing on their roles as anticancer, antiviral, neurological, anti-inflammatory, and antimicrobial agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

A primary focus of research on this compound derivatives has been their potential as anticancer agents. These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Tyrosine Kinases and Cyclin-Dependent Kinases

The predominant anticancer mechanism of these derivatives is the inhibition of protein kinases, particularly epidermal growth factor receptor (EGFR) and B-Raf (BRAF) kinases, which are often mutated and overactivated in various cancers. By binding to the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that lead to cell growth and proliferation. This inhibition can induce cell cycle arrest at the G0/G1 phase and promote apoptosis. Some derivatives also exhibit dual inhibitory activity against EGFR and cyclin-dependent kinase 2 (CDK2), further disrupting cell cycle progression.

The EGFR/BRAF signaling cascade is a critical pathway in regulating cell growth. The diagram below illustrates the points of inhibition by this compound derivatives.

Caption: Inhibition of the EGFR/BRAF signaling pathway.

Quantitative Data: Antiproliferative and Enzyme Inhibitory Activities

The following table summarizes the reported biological activities of various this compound derivatives against cancer cell lines and target enzymes.

| Compound/Derivative | Target Cell Line/Enzyme | Activity Metric | Value (nM) | Reference |

| Methyl Ester | Tyrosine Kinase | IC50 | 0.5 | |

| Methyl Ester | MDA-MB-231 Cells | IC50 | 0.1 | |

| Methyl Ester | MCF-7 Cells | IC50 | 10 | |

| Series 3a-e, 4a-c, 5a-c | Various Cancer Cell Lines |

initial screening of 5-Chloroindole-2-carboxylic acid biological activity

An In-depth Technical Guide to the Initial Screening of 5-Chloroindole-2-carboxylic Acid's Biological Activity

Introduction

This compound is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry and drug discovery. The indole core, a key structural motif in many biologically active molecules, is made more versatile by the addition of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. These functional groups provide opportunities for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. This strategic functionalization has been shown to enhance or confer a variety of biological activities, making this compound and its analogues promising candidates for therapeutic development. This guide provides a comprehensive overview of the initial biological screening of this compound, detailing its activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Summary of Biological Activities

Initial screenings have revealed that derivatives of this compound possess a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The versatility of this scaffold allows it to be tailored to interact with various biological targets, leading to a range of therapeutic effects.

Quantitative Biological Data

The biological activities of various derivatives of this compound have been quantified across several studies. The following tables summarize the key findings.

Table 1: Anticancer and Antiproliferative Activity

| Compound/Derivative | Target/Cell Line | Assay Type | Activity Metric | Value | Reference |

| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast Cancer) | Caspase Activation | EC₅₀ | 0.1 µM | [1] |

| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast Cancer) | Growth Inhibition | GI₅₀ | 0.9 µM | [1] |

| Ethyl 5-chloro-3-((m-piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | EGFR | Enzyme Inhibition | IC₅₀ | 68 nM | [2][3] |

| Ethyl 5-chloro-3-((p-pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | EGFR | Enzyme Inhibition | IC₅₀ | 74 nM | [3] |

| Ethyl 5-chloro-3-((p-pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | MCF-7 (Breast Cancer) | Antiproliferative | IC₅₀ | 32 nM | [4] |

| Ethyl 5-chloro-3-((m-piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀ | 0.96 µM | [3] |

| N-(1-adamantyl)-5-chloro-1H-indole-2-carboxamide (8e) | M. tuberculosis H37Rv | Antitubercular | MIC | 2.80 µM | [5] |

Table 2: Antiviral Activity

| Compound/Derivative | Target/Virus | Assay Type | Activity Metric | Value | Reference |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | - | Low nanomolar | [6] |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1) | HTLV-IIIb (in MT-4 cells) | Viral Spread Inhibition | - | Low nanomolar | [6] |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀ | 3.11 µM | [7] |

Table 3: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |

| Dibenzoxazepinone derivative (Id) | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | IC₅₀ | 266 ± 1 nM | [8] |

Table 4: Antimicrobial Activity

| Compound/Derivative | Organism | Activity Metric | Value | Reference |

| 5-chloroindole | Uropathogenic E. coli (UPEC) | MIC | 75 µg/ml | [9] |

| 5-chloroindole | Uropathogenic E. coli (UPEC) | Biofilm Inhibition | 66% at 20 µg/ml | [9] |

| 5-chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [10] |

Key Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects by modulating several key cellular signaling pathways.

One of the primary mechanisms for the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and downstream components of its signaling cascade, like the BRAF kinase.[2][4] Inhibition of these pathways disrupts signals that promote cell proliferation and survival, leading to anticancer effects.

Another identified mechanism of action is the induction of apoptosis. Certain hydrazide derivatives of this compound have been found to activate caspases, which are key proteases in the apoptotic cascade.[1] This activation ultimately leads to programmed cell death in cancer cells. The process is often initiated by cell cycle arrest, for instance at the G2/M phase, which can be caused by the inhibition of tubulin polymerization.[1]

References

- 1. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 5-Chloroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloroindole-2-carboxylic acid, a key intermediate in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its integrity during storage, handling, and in various experimental and manufacturing processes. This document outlines its known stability characteristics, potential degradation pathways, and provides detailed protocols for stability-indicating analysis.